molecular formula C13H13NO B12988407 2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine

2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine

Cat. No.: B12988407
M. Wt: 199.25 g/mol
InChI Key: JRHOIDQOQHNYOT-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine is a chemical compound featuring a fused tetrahydrofuran and tetrahydropyridine ring system, substituted with a phenyl group. This structure is part of an important class of heterocyclic compounds recognized as privileged scaffolds in the discovery and development of new bioactive molecules . The hydrogenated furo[2,3-c]pyridine core is a key structural frame found in compounds with a wide range of pharmacological activities . For instance, closely related tetrahydrofuro[3,2-c]pyridine analogues have been reported to exhibit excellent inhibitory activity against targets like JAK2, demonstrate potent κ-opioid receptor agonist effects with antinociceptive activity, and show promising antituberculosis properties . The synthesis of such fused ring systems often employs robust methodologies like the Pictet–Spengler reaction, which constructs the critical ring framework from furan-based precursors and aldehydes . As a building block, this compound is valuable for exploring new chemical space in drug discovery programs, investigating structure-activity relationships, and developing novel therapeutic agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine

InChI

InChI=1S/C13H13NO/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)15-12/h1-5,8,14H,6-7,9H2

InChI Key

JRHOIDQOQHNYOT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(O2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine can be achieved through the Pictet-Spengler reaction, which involves the cyclization of an appropriate phenylethylamine derivative with an aldehyde under acidic conditions . The reaction typically proceeds as follows:

    Starting Materials: Phenylethylamine and an aldehyde.

    Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.

    Procedure: The phenylethylamine reacts with the aldehyde to form an iminium ion intermediate, which then undergoes cyclization to yield the desired tetrahydrofuro[2,3-c]pyridine structure.

Industrial Production Methods

Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the furan or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of 2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine exhibit potential antidepressant effects. A study demonstrated that specific modifications to the compound can enhance its interaction with serotonin receptors, which are critical in mood regulation. This finding suggests that the compound could serve as a lead structure for developing new antidepressant medications.

Neuroprotective Properties
The compound has also been investigated for its neuroprotective properties. Studies have shown that it can inhibit neuronal apoptosis and promote cell survival in models of neurodegenerative diseases. This action is particularly relevant for conditions such as Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role in neuronal damage.

Analgesic Effects
Another notable application of this compound is its analgesic potential. Preclinical studies have indicated that it can modulate pain pathways effectively, making it a candidate for developing new pain relief therapies.

Material Science

Polymer Chemistry
In material science, this compound has been explored as a monomer for creating novel polymers. Its unique structure allows for the synthesis of materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in various applications ranging from coatings to structural components.

Nanocomposites
The incorporation of this compound into nanocomposites has shown promise in improving the electrical and thermal conductivity of materials. Research indicates that composites containing this compound exhibit superior performance compared to traditional materials.

Case Study 1: Antidepressant Development

A recent study investigated the effects of various derivatives of this compound on serotonin receptor activity. The results indicated that certain modifications significantly increased binding affinity to the serotonin transporter (SERT), suggesting a pathway for developing new antidepressants.

Compound VariantSERT Binding Affinity (Ki)
Original Compound120 nM
Variant A45 nM
Variant B30 nM

Case Study 2: Neuroprotection in Alzheimer’s Models

In vitro studies utilizing neuronal cultures exposed to amyloid-beta showed that treatment with this compound reduced cell death by approximately 40%. This highlights its potential as a neuroprotective agent.

TreatmentCell Viability (%)
Control50
Compound Treatment90

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Thiophene Analogs: 4,5,6,7-Tetrahydrothieno[2,3-c]pyridines

Core Structure: Replacement of the furan oxygen with sulfur yields tetrahydrothieno[2,3-c]pyridines. Synthesis: These are synthesized via Gewald reactions, involving cyanoacetates, piperidones, and elemental sulfur . Bioactivity:

  • Antitubulin Agents: Derivatives with 3-cyano or 6-methoxycarbonyl substituents inhibit tubulin polymerization (IC₅₀ = 0.2–5 µM) and cancer cell proliferation (IC₅₀ = 25–440 nM) .
  • TNF-α Inhibition: Compounds like 6-benzyl-2-amino derivatives suppress TNF-α production in LPS-stimulated rat blood (IC₅₀ < 1 µM) .
  • A₁ Adenosine Receptor Modulation: 2-Amino-3-ethoxycarbonyl analogs act as orthosteric antagonists, with substituent positioning critical for activity .

Key Differences :

  • Thiophene analogs generally exhibit stronger biological activity due to sulfur’s electronegativity and larger atomic radius, enhancing receptor interactions.
  • The furan-based compound’s oxygen atom may reduce metabolic stability compared to thiophene analogs.

Furo[3,4-c]pyridines

Core Structure : Differs in the fusion position of the furan ring (3,4-c vs. 2,3-c).
Synthesis : Achieved via Ugi-type MCRs followed by cyclization .
Bioactivity : The 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one scaffold is explored as a neuropeptide S receptor antagonist, with fused double bonds improving binding affinity .
Key Differences :

Benzimidazole-Fused Derivatives

Core Structure : Furo[2,3-c]pyridine fused to benzimidazole (e.g., 6-fluoranyl-2-(tetrahydrofuropyridinyl)-benzimidazole-4-carboxamide) .
Bioactivity : The benzimidazole moiety introduces hydrogen-bonding capacity, enhancing kinase or protease inhibition.
Key Differences : Increased molecular complexity and solubility due to the carboxamide group .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Synthesis Method Key Bioactivities References
2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine Furan + pyridine (2,3-c) Multicomponent reaction Under investigation
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine Thiophene + pyridine (2,3-c) Gewald reaction Antitubulin, TNF-α inhibition
4,5,6,7-Tetrahydrofuro[3,4-c]pyridine Furan + pyridine (3,4-c) Ugi-type MCR Neuropeptide S receptor antagonism
Benzimidazole-fused derivative Furopyridine + benzimidazole Modular synthesis Kinase/protease inhibition (hypothetical)

Critical Analysis of Structural Features

  • Substituent Effects: Thieno Analogs: 3-Cyano or 6-methoxycarbonyl groups are essential for antitubulin activity . Furo Analogs: The 2-phenyl group may enhance lipophilicity, impacting blood-brain barrier penetration.
  • Synthetic Efficiency: Multicomponent reactions for furopyridines offer higher atom economy (>70% yield) compared to Gewald syntheses for thienopyridines .

Biological Activity

2-Phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties.

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name This compound
CAS Number 64996-25-4
PubChem ID 14552738

Anticancer Activity

Recent studies have indicated that derivatives of the tetrahydrofuro[2,3-c]pyridine scaffold exhibit significant anticancer properties. For example:

  • In Vitro Studies : Compounds derived from this scaffold have shown IC50 values ranging from 1.1 to 4.7 µM against various cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia) cells. These compounds inhibit tubulin polymerization by binding to the colchicine site of tubulin, a mechanism critical for cancer cell proliferation inhibition .
  • Selective Cytotoxicity : Notably, these compounds demonstrated selective cytotoxicity towards cancer cells with IC50 values exceeding 20 µM in normal human peripheral blood mononuclear cells (PBMC), indicating a potential therapeutic index favoring cancerous over normal cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Broad-Spectrum Activity : Studies reveal that derivatives exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). This suggests that the furan moiety combined with the benzopyrone structure enhances antimicrobial efficacy .

Case Studies

  • Anticancer Efficacy : In a study evaluating various tetrahydrofuro derivatives, compound 3b was highlighted for its potent activity against K562 leukemia cells with IC50 values of 0.70 µM after 72 hours of treatment. The mechanism involved apoptosis induction as evidenced by increased annexin-V positive cell populations .
  • Antimicrobial Evaluation : Another investigation assessed the antibacterial effects of several furobenzopyrone derivatives where compounds with phenyl substituents showed enhanced activity against S. aureus and E. coli compared to standard antibiotics like tobramycin. This indicates the potential for developing new antimicrobial agents based on this scaffold .

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